![molecular formula C9H10N2O7 B081255 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione CAS No. 14042-38-7](/img/structure/B81255.png)
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione, also known as DAPY, is a pyrimidine derivative that has shown potential as an antiviral agent. It has been extensively studied for its ability to inhibit the reverse transcriptase enzyme of the human immunodeficiency virus (HIV).
Wirkmechanismus
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione inhibits the reverse transcriptase enzyme of HIV by binding to the active site of the enzyme. This prevents the enzyme from converting the viral RNA into DNA, which is necessary for the virus to replicate. 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has a unique binding mode that allows it to interact with both the polymerase and RNase H domains of the enzyme.
Biochemische Und Physiologische Effekte
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has been shown to have low toxicity and high selectivity for the reverse transcriptase enzyme of HIV. It has also been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development as an antiviral agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione in lab experiments include its high potency against HIV, low toxicity, and good pharmacokinetic properties. However, the limitations include the difficulty in synthesizing 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione and the lack of information on its activity against other viruses.
Zukünftige Richtungen
For the research on 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione include the development of more efficient synthesis methods, the evaluation of its activity against other viruses, and the optimization of its pharmacokinetic properties. 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione may also have potential as a therapeutic agent for other diseases such as cancer and neurological disorders. Further research is needed to fully understand the potential of 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione in these areas.
Conclusion:
In conclusion, 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione is a pyrimidine derivative that has shown potential as an antiviral agent against HIV. It inhibits the reverse transcriptase enzyme of the virus and has low toxicity and good pharmacokinetic properties. Although there are limitations to its use in lab experiments, 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has promising potential for further development as a therapeutic agent for HIV and other diseases.
Synthesemethoden
The synthesis of 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione involves the reaction between 2,4-dioxopyrimidine and 2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexane-4-methanol. The reaction is catalyzed by a strong acid such as sulfuric acid or trifluoroacetic acid. The yield of 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione depends on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has been extensively studied for its antiviral activity against HIV. It has been shown to inhibit the reverse transcriptase enzyme of HIV, which is essential for the replication of the virus. 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has also been studied for its activity against other viruses such as hepatitis B virus and herpes simplex virus.
Eigenschaften
CAS-Nummer |
14042-38-7 |
|---|---|
Produktname |
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione |
Molekularformel |
C9H10N2O7 |
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
1-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O5/c12-3-4-6-7(16-6)8(15-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,10,13,14) |
InChI-Schlüssel |
UKUNPMSUMJHIKI-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C3C(O3)[C@H](O2)CO |
SMILES |
C1=CN(C(=O)NC1=O)C2C3C(O3)C(O2)CO |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C3C(O3)C(O2)CO |
Andere CAS-Nummern |
14042-38-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



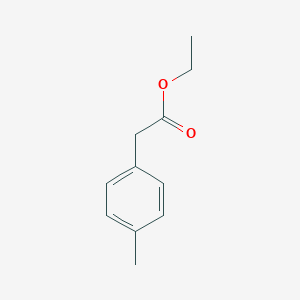
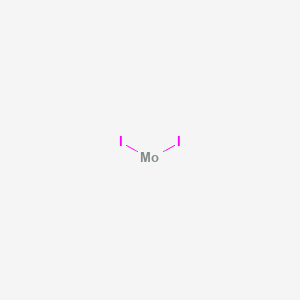
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)
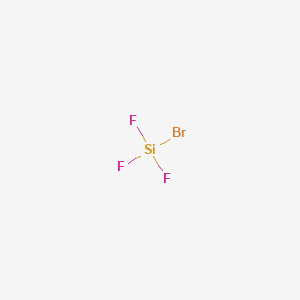


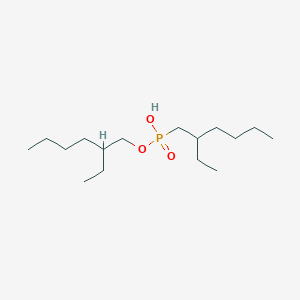
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)
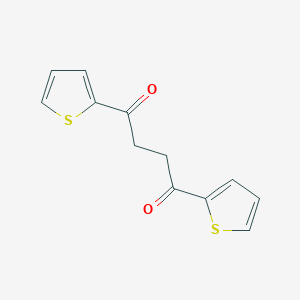
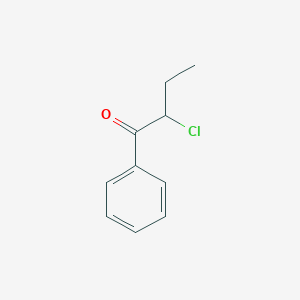
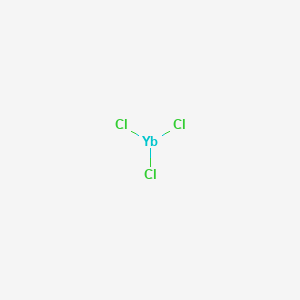
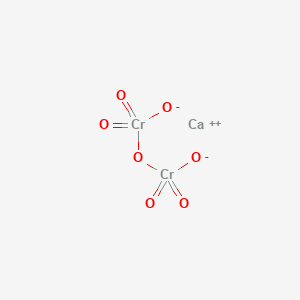
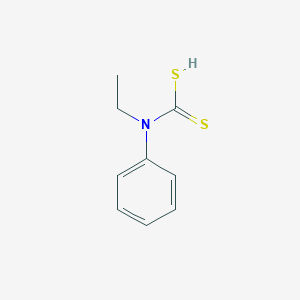
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)